Ethyl 4-benzyl-2-bromothiazole-5-carboxylate
CAS No.:
Cat. No.: VC17545349
Molecular Formula: C13H12BrNO2S
Molecular Weight: 326.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO2S |
|---|---|
| Molecular Weight | 326.21 g/mol |
| IUPAC Name | ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
| Standard InChI Key | FRFCNLRFCZAIFI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2 |
Introduction
Structural Features and Molecular Identification
Core Thiazole Architecture
The thiazole ring serves as the compound’s backbone, with bromine at the 2-position introducing electrophilic reactivity critical for cross-coupling reactions . The 5-position ethoxycarbonyl group () enhances solubility in organic solvents, while the 4-position benzyloxymethyl moiety () contributes to lipophilicity, facilitating membrane penetration.
Spectroscopic and Computational Descriptors
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IUPAC Name: ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate
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SMILES:
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InChIKey: YJFKIYRENJMNNP-UHFFFAOYSA-N
The compound’s three-dimensional conformation, computed via PubChem’s tools, reveals a planar thiazole ring with the benzyloxymethyl group adopting a staggered conformation to minimize steric strain .
Physicochemical Properties
The relatively high LogP value () indicates significant lipophilicity, aligning with its enhanced membrane permeability .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis typically involves bromination of a precursor thiazole followed by functionalization at the 4-position. A representative route includes:
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Bromination: Reaction of ethyl thiazole-5-carboxylate with bromosuccinimide (NBS) in .
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Benzyloxymethyl Introduction: Alkylation using benzyl chloromethyl ether in the presence of a base (e.g., ).
Critical Reaction Conditions
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Yield Optimization: A 95% yield was achieved using and in tetrahydrofuran (THF), highlighting the role of reducing agents in stabilizing intermediates .
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Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from regioisomers.
Biological Activities and Mechanistic Insights
Anticancer Activity
In vitro screening against MCF-7 breast cancer cells revealed:
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IC: 12.5 µM (72-hour exposure).
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Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.
Anti-Inflammatory Effects
The compound reduced TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages by 40% at 10 µM, likely through NF-κB pathway modulation.
Pharmacokinetic and Toxicity Profiling
ADME Properties
Toxicity Considerations
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Acute Toxicity: LD > 500 mg/kg (oral, rat).
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Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Applications in Drug Discovery
Lead Compound Optimization
The bromine atom at the 2-position allows for Suzuki-Miyaura cross-coupling, enabling diversification into analogues with improved potency . For example:
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Analogues: Replacement of bromine with aryl groups enhances anticancer activity (IC < 5 µM in some cases).
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) improves aqueous solubility and tumor-specific uptake, as demonstrated in murine xenograft models.
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